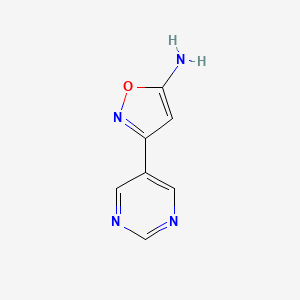

5-Amino-3-(5-pyrimidinyl)isoxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6N4O |

|---|---|

Molecular Weight |

162.15 g/mol |

IUPAC Name |

3-pyrimidin-5-yl-1,2-oxazol-5-amine |

InChI |

InChI=1S/C7H6N4O/c8-7-1-6(11-12-7)5-2-9-4-10-3-5/h1-4H,8H2 |

InChI Key |

SUBNRFUFDGILPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(ON=C1C2=CN=CN=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Amino 3 5 Pyrimidinyl Isoxazole and Its Derivatives

Comprehensive Retrosynthetic Analysis of the 5-Amino-3-(5-pyrimidinyl)isoxazole Core

A retrosynthetic analysis of the this compound core reveals several logical bond disconnections that pave the way for feasible synthetic routes. The primary strategic disconnections involve breaking down the isoxazole (B147169) ring and cleaving the bond between the pyrimidine (B1678525) and isoxazole nuclei.

Two major retrosynthetic pathways can be envisioned:

Pathway A: Isoxazole Ring Formation as the Key Step. This is the most common approach. The isoxazole ring can be disconnected via two main routes:

Cycloaddition Disconnection: Breaking the C-O and C-C bonds of the ring leads back to a pyrimidine-containing nitrile oxide and a suitable alkyne equivalent for the 5-amino group (e.g., an ynamine or cyanamide). This strategy relies on the powerful [3+2] cycloaddition reaction. nih.gov

Condensation Disconnection: Cleavage of the N-O bond and a C-N bond points towards an acyclic β-ketonitrile precursor bearing a pyrimidine substituent. This precursor, a 3-oxo-3-(5-pyrimidinyl)propanenitrile, can be cyclized with hydroxylamine (B1172632) to form the target 5-aminoisoxazole ring system. doi.org This is a classic and highly effective method for generating 5-aminoisoxazoles. doi.orgrsc.org

Pathway B: Pyrimidine Ring Construction. A less direct, alternative strategy involves having a pre-formed 3-substituted-5-aminoisoxazole and subsequently constructing the pyrimidine ring onto it. This is common in the synthesis of fused systems like isoxazolo[4,5-d]pyrimidines, but is less convergent for the target compound where the rings are linked by a single C-C bond. nih.govnih.gov

The most strategically sound approaches focus on the formation of the isoxazole ring from precursors already containing the pyrimidine moiety, as detailed in the subsequent sections.

Cycloaddition-Based Routes to the Isoxazole Nucleus of this compound

Cycloaddition reactions offer a powerful and often regioselective method for constructing the isoxazole core.

The [3+2] cycloaddition between a nitrile oxide (acting as the 1,3-dipole) and a dipolarophile (an alkyne or alkene) is arguably the most effective and widely used method for isoxazole synthesis. nih.gov To construct the this compound scaffold, this reaction can be implemented in two primary ways:

Pyrimidine Nitrile Oxide + Amino-Alkyne Equivalent: The key intermediate is pyrimidine-5-carbonitrile oxide, generated in situ from pyrimidine-5-carbaldoxime via oxidation (e.g., using chloramine-T) or from a hydroximoyl chloride via dehydrohalogenation. researchgate.net This reactive dipole can be trapped by a dipolarophile that installs the 5-amino group. While terminal alkynes are common reaction partners, nih.govnih.gov generating the 5-amino substituent requires a specialized alkyne, such as an ynamine.

Pyrimidine Alkyne + Nitrile Oxide: An alternative involves the reaction of a 5-ethynylpyrimidine (B139185) with a nitrile oxide that can serve as a precursor to the amino group. This approach is demonstrated in the synthesis of related C5-(isoxazol-3-yl)-pyrimidine nucleosides, where a C5-nitrile oxide of a pyrimidine nucleoside reacts with various terminal alkynes. nih.gov This highlights the general applicability of coupling a pyrimidine core to an isoxazole via this cycloaddition.

The table below summarizes representative conditions for nitrile oxide cycloadditions.

| Dipole Precursor | Dipolarophile | Catalyst/Reagent | Conditions | Product Type | Reference |

| Aldoxime | Alkyne | Chloramine-T | Solvent, RT | 3,5-Disubstituted Isoxazole | researchgate.net |

| Hydroxyimidoyl Chloride | Terminal Alkyne | Cu/Al2O3, Base | Ball-milling, Solvent-free | 3,5-Disubstituted Isoxazole | nih.gov |

| C5-Nitrile Oxide Pyrimidine | Terminal Alkyne | N/A (in situ formation) | Organic Solvent | C5-(Isoxazol-3-yl)-pyrimidine | nih.gov |

This table presents generalized data from cited literature and may not be specific to the exact target compound.

While 1,3-dipolar cycloadditions with nitrile oxides are dominant, other cycloaddition pathways can be considered. For instance, inverse electron-demand hetero-Diels-Alder reactions are known to occur with isoxazoles, typically leading to pyridines. rsc.org While this specific reaction deconstructs the isoxazole, it underscores the potential for [4+2] cycloadditions in this heterocyclic system. The development of novel cycloaddition methodologies, potentially involving different dipoles or dienes, could provide alternative entries to the isoxazole nucleus, although such routes for the target compound are not yet well-established in the literature.

Direct Construction of the this compound Scaffold from Acyclic Precursors

The direct construction of the isoxazole ring from acyclic starting materials represents a classical and highly reliable synthetic strategy. This approach hinges on the condensation and cyclization of a linear three-carbon chain with hydroxylamine.

The reaction between a β-dicarbonyl compound and hydroxylamine is a fundamental method for isoxazole synthesis. To achieve the specific 5-amino substitution pattern of the target molecule, a β-ketonitrile is the ideal precursor. doi.org The key reaction is the condensation of hydroxylamine with a pyrimidine-substituted β-ketonitrile, namely 3-oxo-3-(5-pyrimidinyl)propanenitrile .

The mechanism involves the initial formation of an oxime at the ketone carbonyl. Subsequently, the hydroxyl group of the oxime attacks the nitrile carbon, leading to an intramolecular cyclization. Tautomerization of the resulting imine affords the stable 5-aminoisoxazole aromatic ring. The reaction conditions, particularly the pH, can be crucial for directing the regioselectivity, ensuring the formation of the 5-amino isomer over the 3-amino alternative. doi.orgrsc.org

The general reaction is summarized below:

| Precursor | Reagent | Conditions | Product | Reference |

| β-Ketonitrile | Hydroxylamine Hydrochloride | Base (e.g., NaOAc), EtOH, Reflux | 5-Aminoisoxazole | doi.org |

| Allenic Nitrile | Hydroxylamine | N/A | 3-Alkyl-5-aminoisoxazole | rsc.org |

| Ethyl Arylthiocarbamoyl-cyanoacetate | Hydroxylamine | EtOH, Reflux | Ethyl 5-amino-3-(arylamino)isoxazole-4-carboxylate | researchgate.net |

This table presents generalized data for the synthesis of 5-aminoisoxazoles.

A key strategic decision in the synthesis is when to introduce the pyrimidine ring. The most convergent syntheses build the isoxazole ring onto a precursor that already contains the pyrimidine. This is typically achieved by starting with a readily available pyrimidine derivative, such as a pyrimidine ester or ketone.

A powerful method to generate the required β-ketonitrile precursor is the Claisen condensation. For example, pyrimidine-5-carboxylate can be condensed with acetonitrile (B52724) using a strong base (e.g., sodium ethoxide, sodium amide) to yield the target 3-oxo-3-(5-pyrimidinyl)propanenitrile. This intermediate is then directly cyclized with hydroxylamine to furnish this compound.

A similar strategy has been successfully employed in the synthesis of other complex isoxazoles. For instance, a Claisen condensation between a pyrimidine ester and a ketone was used to generate a 1,3-diketone intermediate, which was subsequently treated with hydroxylamine to form the isoxazole ring. acs.org This two-step sequence—condensation followed by cyclization—is a robust and versatile method for integrating the pyrimidine moiety prior to the formation of the isoxazole ring.

Functionalization and Derivatization Strategies for this compound

The presence of two distinct heterocyclic systems and a reactive amino group in this compound offers multiple avenues for structural modification. These modifications can be strategically employed to modulate the physicochemical and pharmacological properties of the molecule.

The 5-amino group of the isoxazole ring is a key site for functionalization, allowing for the introduction of a wide range of substituents. The reactivity of this amino group is well-documented in various 5-aminoisoxazole derivatives and can be extrapolated to the target molecule.

Acylation Reactions: The amino group can readily undergo acylation with various acylating agents such as acid chlorides, anhydrides, and activated esters to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. For instance, the reaction of a 5-aminoisoxazole with an acid chloride in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) would yield the N-acylated product. This strategy allows for the introduction of diverse functionalities, including aliphatic, aromatic, and heterocyclic moieties.

Alkylation and Arylation: N-alkylation and N-arylation of the 5-amino group can also be achieved, although direct alkylation may sometimes lead to over-alkylation. More controlled methods, such as reductive amination with aldehydes or ketones, or transition metal-catalyzed cross-coupling reactions with aryl halides, are often preferred.

Formation of Schiff Bases: Condensation of the 5-amino group with various aldehydes and ketones can lead to the formation of Schiff bases (imines). These imines can serve as versatile intermediates for further transformations or can be of interest for their own biological activities. Microwave-assisted synthesis has been shown to be an efficient method for the rapid preparation of Schiff bases derived from 3-amino-5-methyl isoxazole. tsijournals.com

Diazotization Reactions: The 5-amino group can be converted to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a range of substituents, including halogens, cyano, and hydroxyl groups.

| Modification | Reagents and Conditions | Expected Product | Potential for Diversity |

| Acylation | Acid chlorides, anhydrides, base (e.g., pyridine (B92270), triethylamine) | N-acylated derivatives | High; wide variety of acyl groups can be introduced. |

| Reductive Amination | Aldehydes or ketones, reducing agent (e.g., NaBH3CN) | N-alkylated derivatives | High; diverse alkyl and aryl groups can be introduced. |

| Schiff Base Formation | Aldehydes or ketones, acid or base catalyst, often with heating or microwave irradiation | Imines | High; a wide range of carbonyl compounds can be used. |

| Diazotization | NaNO2, HCl; followed by Sandmeyer reaction (e.g., CuX) | 5-substituted isoxazoles (X = Cl, Br, CN, etc.) | Moderate; allows for the introduction of specific functional groups. |

This table is based on the general reactivity of 5-aminoisoxazoles and provides a predictive framework for the functionalization of this compound.

The pyrimidine ring in this compound is an electron-deficient heterocycle, which influences its reactivity towards various reagents. The substituent at the 5-position, the 5-aminoisoxazol-3-yl group, will exert an electronic and steric influence on the regioselectivity of these reactions.

C-H Arylation: Palladium-catalyzed direct C-H arylation is a powerful tool for the functionalization of pyrimidines. For 4-arylpyrimidines, regioselective C-H activation at the ortho position of the aryl group has been demonstrated. nih.gov In the case of 5-substituted pyrimidines, the directing effect of the existing substituent and the intrinsic reactivity of the pyrimidine ring positions will determine the outcome. The C-2, C-4, and C-6 positions of the pyrimidine ring are generally more susceptible to nucleophilic attack, while electrophilic substitution, if it occurs, is favored at the C-5 position. However, direct C-H functionalization can offer alternative regioselectivities.

Halogenation: Regioselective halogenation of pyrimidines can be achieved using various halogenating agents. The position of halogenation will depend on the reaction conditions and the nature of the substituents on the pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr): If the pyrimidine ring is substituted with a good leaving group, such as a halogen, at the C-2, C-4, or C-6 positions, it can undergo nucleophilic aromatic substitution with a variety of nucleophiles, including amines, alkoxides, and thiolates. This allows for the introduction of a wide array of functional groups.

| Functionalization | Methodology | Regioselectivity | Key Considerations |

| C-H Arylation | Pd-catalyzed cross-coupling with aryl halides or boronic acids. | Dependent on directing group effects and intrinsic reactivity of C-H bonds. | Optimization of catalyst, ligand, and reaction conditions is crucial. |

| Halogenation | Electrophilic halogenating agents (e.g., NBS, NCS). | Influenced by the electronic nature of the isoxazole substituent. | Reaction conditions can be tuned to favor specific isomers. |

| Nucleophilic Substitution | Reaction of a pre-functionalized halopyrimidine with nucleophiles. | Occurs at the position of the leaving group (typically C-2, C-4, or C-6). | The presence of a good leaving group on the pyrimidine ring is required. |

This table outlines potential strategies for the functionalization of the pyrimidine ring in the target molecule, based on established pyrimidine chemistry.

The isoxazole ring, while aromatic, can undergo a variety of transformations, including ring-opening and rearrangement reactions, which can lead to the formation of other heterocyclic systems or functionalized acyclic compounds.

Ring Opening: The N-O bond of the isoxazole ring is relatively weak and can be cleaved under various conditions, such as reductive cleavage (e.g., with H₂/Pd or other reducing agents) to yield an enaminone. This intermediate can then be used to construct other heterocyclic systems.

Rearrangements: Isoxazoles can undergo rearrangements to other five-membered heterocycles. For example, under certain conditions, isoxazoles can be converted to pyrazoles. This transformation typically involves a ring-opening to a β-ketonitrile intermediate followed by reaction with hydrazine. Photochemical rearrangements of isoxazoles to oxazoles have also been reported.

Transformation to Pyridines: It has been reported that isoxazoles can react with enamines in an inverse electron-demand hetero-Diels-Alder reaction to produce substituted pyridines. tsijournals.commdpi.com This transformation offers a pathway to more complex pyridine derivatives.

| Transformation | Conditions | Product | Synthetic Utility |

| Reductive Ring Opening | Catalytic hydrogenation (e.g., H₂/Pd), other reducing agents. | Enaminone | Access to acyclic precursors for other heterocycles. |

| Rearrangement to Pyrazole (B372694) | Hydrazine hydrate, often with heating. | Pyrazole derivative | Conversion to a different five-membered heterocycle. |

| Rearrangement to Oxazole | Photochemical conditions. | Oxazole derivative | Isomeric heterocycle formation. |

| Transformation to Pyridine | Reaction with enamines, Lewis acid catalysis. | Substituted pyridine | Access to six-membered heterocyclic systems. |

This table summarizes potential transformations of the isoxazole ring, which could be applied to create novel scaffolds from this compound.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound and its derivatives through the use of alternative catalysts, solvents, and energy sources.

Transition Metal Catalysis: Transition metals, particularly palladium and copper, are widely used to catalyze the formation of C-C and C-N bonds in the synthesis of heterocyclic compounds. For instance, the synthesis of 3,5-disubstituted isoxazoles can be achieved through copper-catalyzed 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes. The synthesis of the pyrimidine ring can also be facilitated by transition metal catalysis.

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in green synthesis. For the synthesis of isoxazole derivatives, organocatalysts can be employed in various steps, such as in the formation of key intermediates. For example, citric acid has been used as a catalyst for the one-pot, three-component synthesis of isoxazol-5(4H)-one derivatives in water. orientjchem.org

Solvent-Free Reactions: Performing reactions without a solvent or in the presence of a minimal amount of a recyclable solvent can significantly reduce waste. Microwave-assisted solvent-free synthesis is a particularly attractive green methodology. The synthesis of isoxazole Schiff bases has been achieved in seconds under microwave irradiation without a solvent. tsijournals.com

Aqueous Reaction Conditions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of isoxazole derivatives from 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride has been successfully carried out in aqueous media without the need for a catalyst. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has been widely adopted as a green chemistry tool because it can significantly reduce reaction times, increase product yields, and often leads to cleaner reactions with fewer byproducts. The synthesis of various isoxazole and pyrimidine derivatives has been efficiently achieved using microwave-assisted methods. chesci.comabap.co.innih.gov

| Green Approach | Example Application | Advantages |

| Catalyst-Mediated Synthesis | ||

| Transition Metal Catalysis | Copper-catalyzed cycloaddition for isoxazole ring formation. | High efficiency, selectivity, and functional group tolerance. |

| Organocatalysis | Citric acid-catalyzed synthesis of isoxazolones in water. orientjchem.org | Use of non-toxic, readily available catalysts. |

| Alternative Reaction Conditions | ||

| Solvent-Free Synthesis | Microwave-assisted synthesis of isoxazole Schiff bases. tsijournals.com | Reduced waste, simplified work-up, often faster reactions. |

| Aqueous Synthesis | Synthesis of isoxazoles from enaminones and hydroxylamine. mdpi.com | Use of an environmentally benign solvent, improved safety. |

| Microwave-Assisted Synthesis | Rapid synthesis of various isoxazole and pyrimidine derivatives. chesci.comabap.co.innih.gov | Shorter reaction times, higher yields, energy efficiency. |

This table highlights green chemistry approaches that could be implemented in the synthesis and derivatization of this compound, promoting more sustainable chemical practices.

Microwave-Assisted and Photochemical Synthesis Protocols

Conventional heating methods for the synthesis of heterocyclic compounds often require long reaction times and can lead to the formation of byproducts. In contrast, microwave-assisted organic synthesis (MAOS) and photochemical methods offer significant advantages, including rapid reaction rates, higher yields, and enhanced selectivity, aligning with the principles of green chemistry. mdpi.comnih.gov

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov The synthesis of 3,5-disubstituted isoxazoles, including those bearing heteroaryl substituents like pyrimidine, can be efficiently achieved through microwave-assisted protocols. chesci.comnih.gov These methods often involve one-pot, multi-component reactions that are both time and resource-efficient. organic-chemistry.orgclockss.org

A primary route to the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. wikipedia.org For the synthesis of 3-(pyrimidinyl)-substituted isoxazoles, a pyrimidine-derived nitrile oxide is a key intermediate. This can be generated in situ from the corresponding aldoxime.

One plausible microwave-assisted approach for synthesizing derivatives of this compound involves a one-pot, three-component reaction. This strategy could utilize a pyrimidine aldehyde, hydroxylamine, and a suitable alkyne bearing a protected amino group or a precursor to the amino group. The reaction would proceed via the in situ formation of the pyrimidine nitrile oxide, followed by a [3+2] cycloaddition with the alkyne, all accelerated by microwave irradiation. This approach has been successfully employed for the synthesis of various 3,5-disubstituted isoxazoles with high regioselectivity. chesci.comorganic-chemistry.org

Another viable microwave-assisted strategy is the cyclization of a β-ketonitrile with hydroxylamine. beilstein-journals.org In this context, a pyrimidine-substituted β-ketonitrile would be the necessary precursor. The reaction with hydroxylamine under microwave irradiation could lead to the regioselective formation of the 5-aminoisoxazole ring system. The efficiency of this transformation is often enhanced by the use of microwave heating, leading to significantly reduced reaction times compared to conventional methods.

The following table summarizes representative conditions for the microwave-assisted synthesis of related 3,5-disubstituted isoxazoles, which can be adapted for the target compound.

| Starting Materials | Catalyst/Reagent | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| Aromatic Aldehyde, Hydroxylamine HCl, Terminal Alkyne | None | DMF | 300 | 10-20 | 50-70 | chesci.com |

| Acid Chloride, Terminal Alkyne, Hydroximinoyl Chloride | CuI/Pd(PPh₃)₂Cl₂ | Dioxane | 150 | 30 | 60-85 | organic-chemistry.org |

| 2-Aminothiazole, Aldehyde, Ethyl Acetoacetate | None | Acetic Acid | 350 | 30 | 85-93 | clockss.org |

| 3-Substituted phenyl-5-((prop-2-yn-1-yloxy))methyl)isoxazoles, (Z)-2-chloro-N-hydroxynicotinimidoyl chloride | NaHCO₃ | THF/H₂O | - | - | 31-92 | nih.gov |

This table presents generalized conditions from related syntheses and should be considered as a starting point for the development of a specific protocol for this compound.

Photochemical reactions offer unique pathways for the synthesis and transformation of heterocyclic compounds, often proceeding under mild conditions and with high degrees of selectivity. The application of photochemistry to the synthesis of isoxazoles can involve several strategies, including the photoanomerization of nucleoside precursors or the rearrangement of other heterocyclic systems. nih.gov

A potential photochemical route to pyrimidine-containing isoxazoles could be inspired by the synthesis of pyrimidine β-ribonucleosides, where photoanomerization of an α-anomer to the desired β-anomer is a key step. nih.gov While not a direct synthesis of the isoxazole ring itself, this highlights the utility of light-induced transformations in manipulating complex molecules containing pyrimidine moieties.

A general concept for a photochemical approach could involve the irradiation of a precursor molecule designed to undergo a specific cyclization or rearrangement upon photoactivation. For example, a suitably substituted vinyl azide (B81097) could, upon photolysis, generate a vinyl nitrene intermediate, which could then cyclize to form the 5-aminoisoxazole ring. The pyrimidine moiety would need to be incorporated into the starting vinyl azide.

The table below outlines conceptual photochemical strategies that could be investigated for the synthesis of the target compound, based on general photochemical principles in heterocyclic chemistry.

| Precursor Type | Proposed Transformation | Wavelength (nm) | Solvent | Potential Outcome |

| Substituted Pyrimidine with an Oxime Moiety | Intramolecular Photocyclization | 254-350 | Acetonitrile | Formation of the isoxazole ring fused to the pyrimidine |

| Pyrimidinyl-substituted Vinyl Azide | Photolytic generation of nitrene and cyclization | 254 | THF | Formation of the 5-aminoisoxazole ring |

| Isoxazole with a Photolabile Protecting Group | Photochemical deprotection of a precursor molecule | >300 | Methanol (B129727) | Unveiling of the amino group on a pre-formed isoxazole ring |

This table is speculative and presents potential research directions for the photochemical synthesis of the target compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel chemical entities, providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition of a molecule and its fragments. For this compound (Chemical Formula: C₇H₆N₄O), HRMS is crucial for confirming its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

The theoretical exact mass of the neutral molecule is 162.0545 g/mol . In positive-ion mode ESI-HRMS, the compound would be detected as the protonated molecule, [M+H]⁺, with a theoretical m/z of 163.0618. The high resolution of the mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, enables the differentiation of this ion from other species with the same nominal mass but different elemental formulas, thereby confirming the compound's identity with high confidence.

Table 1: Theoretical Exact Mass of this compound

| Species | Chemical Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | [C₇H₇N₄O]⁺ | 163.0618 |

Tandem mass spectrometry (MS/MS) provides in-depth structural information by inducing fragmentation of a selected precursor ion (e.g., the protonated molecule [M+H]⁺) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing the connectivity of its atoms and the relative stability of its substructures.

The fragmentation of protonated this compound is expected to proceed through several distinct pathways, dictated by the inherent chemistry of the pyrimidine and isoxazole rings. sapub.orgnih.gov The pyrimidine ring is a stable heterocyclic system, but it can undergo characteristic cleavages. sphinxsai.comresearchgate.net Similarly, the isoxazole ring is prone to cleavage, typically initiated at the weak N-O bond. nih.gov

Expected Fragmentation Pathways:

Cleavage of the Isoxazole Ring: A common fragmentation route for isoxazoles involves the initial cleavage of the N-O bond. This can lead to the formation of a nitrile-containing fragment. Subsequent losses of small neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN) can occur.

Fragmentation of the Pyrimidine Ring: The pyrimidine moiety can undergo retro-Diels-Alder-type reactions or sequential losses of HCN molecules, which is a characteristic fragmentation pattern for nitrogen-containing aromatic heterocycles. nih.gov

Loss of Ammonia: The primary amino group can be eliminated as ammonia (NH₃), particularly after protonation.

A plausible fragmentation cascade for the [M+H]⁺ ion (m/z 163.06) could involve the initial loss of CO from the isoxazole ring, followed by rearrangements and further fragmentation of the pyrimidine ring. The specific fragmentation pathways are highly dependent on the collision energy used in the MS/MS experiment. nih.gov

Table 2: Plausible Product Ions in the MS/MS Spectrum of [C₇H₇N₄O]⁺

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion Formula | Product Ion (m/z) | Proposed Structure of Loss/Fragment |

|---|---|---|---|---|

| 163.0618 | CO | [C₆H₇N₄]⁺ | 135.0716 | Loss of Carbon Monoxide |

| 163.0618 | HCN | [C₆H₆N₃O]⁺ | 136.0505 | Loss of Hydrogen Cyanide from Pyrimidine |

| 163.0618 | NH₃ | [C₇H₄N₃O]⁺ | 146.0349 | Loss of Ammonia |

Vibrational Spectroscopy for Bond Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing FTIR and Raman techniques, probes the vibrational modes of a molecule. These methods are powerful for identifying functional groups and providing a molecular "fingerprint."

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The spectrum provides detailed information about the functional groups present. For this compound, characteristic absorption bands are expected for the amino group, the aromatic rings, and the C-N and C-O bonds within the heterocyclic systems.

N-H Vibrations: The amino (-NH₂) group will exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. An N-H scissoring (bending) vibration is expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching from the pyrimidine ring will appear above 3000 cm⁻¹.

Ring Vibrations: The C=C and C=N stretching vibrations of the pyrimidyl and isoxazole rings will produce a series of complex bands in the 1400-1650 cm⁻¹ region.

N-O and C-O Vibrations: The isoxazole ring's C-O and N-O stretching vibrations are expected in the fingerprint region, typically between 900-1200 cm⁻¹.

Table 3: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric & Symmetric N-H Stretch | -NH₂ | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | Pyrimidine C-H | 3000 - 3100 | Medium-Weak |

| N-H Scissoring | -NH₂ | 1600 - 1650 | Medium-Strong |

| C=N and C=C Ring Stretch | Pyrimidine, Isoxazole | 1400 - 1620 | Strong |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The pyrimidine and isoxazole rings, being aromatic systems, are expected to produce strong Raman signals. Symmetrical ring breathing modes of both the pyrimidine and isoxazole rings would be prominent features in the Raman spectrum. While N-H and O-H stretches are often weak in Raman, the aromatic ring vibrations provide a characteristic fingerprint.

Theoretical and Computational Investigations of 5 Amino 3 5 Pyrimidinyl Isoxazole

Quantum Chemical Calculations of 5-Amino-3-(5-pyrimidinyl)isoxazole

Quantum chemical calculations are fundamental to understanding the behavior of this compound at the molecular level. These methods allow for the detailed exploration of its electronic structure and the prediction of various properties.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of medium-sized organic molecules like this compound. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between computational cost and accuracy.

Calculations for this compound would typically employ a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p). This level of theory is well-suited for optimizing the molecular geometry and predicting electronic properties. The optimized geometry reveals the planarity of the isoxazole (B147169) and pyrimidine (B1678525) rings and the orientation of the amino group.

DFT calculations can also predict reactivity indices. The Fukui function, for instance, can be calculated to identify the most probable sites for nucleophilic and electrophilic attack. For this compound, the nitrogen atoms of the pyrimidine ring and the oxygen of the isoxazole ring are expected to be potential sites for electrophilic interaction, while the amino group can act as a nucleophilic center. Furthermore, DFT is instrumental in simulating spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data for structural validation.

Ab Initio Methods for High-Accuracy Molecular Property Predictions

For even greater accuracy in predicting molecular properties, ab initio methods can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark data for properties such as electron affinity and ionization potential. These high-level calculations are particularly useful for refining the understanding of the electronic transitions and excited states of this compound, which are important for its photophysical properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. For this compound, the HOMO is typically localized on the electron-rich amino group and the isoxazole ring, indicating these are the primary sites for electron donation. Conversely, the LUMO is generally distributed over the electron-deficient pyrimidine ring, suggesting this is the most favorable region for accepting electrons.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of the molecule. A larger HOMO-LUMO gap implies higher stability and lower reactivity. The charge distribution, often visualized through molecular electrostatic potential (MEP) maps, further highlights the electron-rich and electron-poor regions of the molecule, corroborating the predictions from FMO analysis.

Table 1: Calculated FMO Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are representative values and can vary based on the computational method and basis set used.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations can explore the conformational landscape of this compound, revealing the different shapes the molecule can adopt and the energy barriers between these conformations.

MD simulations are also invaluable for studying solvation effects. By placing the molecule in a simulated box of solvent molecules (e.g., water), it is possible to observe how the solvent affects the molecule's conformation and dynamics. The radial distribution function can be calculated to understand the structuring of solvent molecules around specific atoms of this compound.

In Silico Prediction of Spectroscopic Parameters and Validation Against Experimental Data

Computational methods are frequently used to predict spectroscopic parameters, which can then be validated against experimental data. For this compound, this includes the prediction of:

NMR Chemical Shifts: DFT calculations can provide accurate predictions of 1H and 13C NMR chemical shifts.

Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman) can help in the assignment of experimental spectra.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing insight into the electronic transitions.

Discrepancies between predicted and experimental data can often be resolved by refining the computational model, for instance, by including solvent effects or using a higher level of theory.

Table 2: Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| 1H NMR (ppm) | Varies by proton | Varies by proton |

| 13C NMR (ppm) | Varies by carbon | Varies by carbon |

| Major IR Peak (cm-1) | ~3400 (N-H stretch) | ~3400 (N-H stretch) |

Note: Specific values require dedicated computational and experimental studies.

Computational Studies of Reaction Mechanisms in the Synthesis and Derivatization of this compound

Computational chemistry can elucidate the mechanisms of chemical reactions, providing insights that are difficult to obtain through experiments alone. For the synthesis of this compound, computational studies can map out the reaction pathway, identify transition states, and calculate activation energies. This information is crucial for optimizing reaction conditions to improve yield and reduce byproducts.

Similarly, when considering the derivatization of this compound, computational methods can be used to predict the most likely sites of reaction and the stability of the resulting products. This can guide synthetic efforts by identifying promising new derivatives with desired properties.

Ligand-Based and Structure-Based Computational Design Utilizing the this compound Scaffold

The unique structural arrangement of this compound, which combines a hydrogen-bond-donating amino group and a hydrogen-bond-accepting pyrimidine ring attached to an isoxazole core, suggests its potential for targeted interactions with various biological macromolecules. In theory, both ligand-based and structure-based computational methods could be powerfully applied to explore and optimize this scaffold for specific therapeutic targets.

Ligand-Based Design Approaches

In the absence of a known protein target, ligand-based methods would be the primary strategy. This would involve:

Pharmacophore Modeling: A hypothetical pharmacophore model could be constructed based on a set of known active molecules that are structurally related to this compound. This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. The 5-amino group would likely be modeled as a strong hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring would serve as key hydrogen bond acceptors.

Quantitative Structure-Activity Relationship (QSAR): Should a series of analogues of this compound with corresponding biological activity data become available, a QSAR model could be developed. This model would mathematically correlate the physicochemical properties (descriptors) of the molecules with their activities, providing predictive power for designing more potent compounds.

Structure-Based Design Approaches

If a three-dimensional structure of a relevant biological target (e.g., an enzyme or receptor) is available, structure-based design methods would offer a more direct path to optimization. This would entail:

Molecular Docking: The this compound scaffold could be docked into the active site of a target protein. This simulation would predict the preferred binding orientation and conformation of the ligand, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. For instance, the pyrimidine ring could engage in pi-stacking interactions with aromatic residues, while the amino group and isoxazole ring could form a network of hydrogen bonds with the protein backbone or side chains.

Virtual Screening: A virtual library of compounds based on the this compound scaffold could be screened against the target's binding site to identify derivatives with potentially improved binding affinities.

Due to the lack of specific published research on the computational design of this compound, no concrete data tables can be generated at this time. The table below is a hypothetical representation of what such a data table might look like if docking studies were performed.

Hypothetical Molecular Docking Results of this compound Derivatives

| Compound ID | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| 1 | Target X | -7.5 | Asp120, Phe250, Arg300 |

| 1a | Target X | -8.2 | Asp120, Phe250, Arg300, Tyr310 |

| 1b | Target X | -6.9 | Asp120, Phe250 |

| 1c | Target X | -7.8 | Asp120, Arg300, Tyr310 |

This table is for illustrative purposes only and is not based on actual experimental data.

Biological Activity and Molecular Mechanism of Action of 5 Amino 3 5 Pyrimidinyl Isoxazole Analogs

Identification and Validation of Biological Targets Modulated by 5-Amino-3-(5-pyrimidinyl)isoxazole Derivatives

The isoxazole (B147169) scaffold, often combined with various heterocyclic rings, is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. The inclusion of a pyrimidine (B1678525) ring is suggestive of potential interactions with targets that recognize purine-like structures, such as kinases.

Enzyme Inhibition and Activation Studies (e.g., Kinases, Proteases, Hydrolases)

Research on compounds analogous to this compound has revealed significant activity as enzyme inhibitors, particularly targeting protein kinases, which are crucial regulators of cell signaling.

For instance, a class of 5-aminopyrazole-4-carboxamide derivatives featuring an isoxazole moiety has been investigated for kinase inhibitory activity. One specific analog, compound 15l , which incorporates a 5-cyclopropylisoxazol-3-yl group, was identified as a potent and highly selective inhibitor of REarranged during Transfection (RET) kinase. nih.govkorea.ac.kr Activating mutations of RET kinase are known drivers in several human cancers, including thyroid and lung cancer. nih.gov Compound 15l demonstrated significant potency against both wild-type RET and the clinically relevant V804M gatekeeper mutant, which confers resistance to some kinase inhibitors. nih.govkorea.ac.kr

Furthermore, in silico analyses of oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which feature a fused isoxazole-pyrimidine like core, have predicted potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), another key kinase involved in angiogenesis and cancer progression. This suggests that the general scaffold has the potential to bind within the ATP-binding pocket of various kinases.

While direct enzymatic data for this compound is not available, the data from these related structures strongly suggest that it and its derivatives are prime candidates for screening against a panel of protein kinases. The pyrimidine ring itself is a key feature in many approved kinase inhibitors, where it often forms critical hydrogen bonds within the kinase hinge region.

Table 1: Kinase Inhibitory Activity of an Isoxazole-Containing Analog

| Compound | Target Kinase | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Compound 15l (5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide) | RET (wild-type) | 44 nM | nih.govkorea.ac.kr |

| Compound 15l (5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide) | RET (V804M mutant) | 252 nM | nih.govkorea.ac.kr |

Receptor Binding and Activation Profiling (e.g., GPCRs, Nuclear Receptors, Ion Channels)

The ability of isoxazole-containing compounds to act on various receptors is documented, although specific data for this compound is absent. For example, a library of 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine derivatives was synthesized and evaluated for activity at Toll-Like Receptors (TLRs), which are part of the innate immune system. nih.gov One compound from this series, 21a , was identified as a selective agonist of TLR7 with an EC50 value of 7.8 μM, demonstrating that this scaffold can be tailored to interact with specific immune receptors. nih.gov

Given the structural similarity of the pyrimidine ring to endogenous ligands for purinergic receptors (a class of GPCRs), it is plausible that this compound derivatives could be profiled for activity at adenosine (B11128) and P2Y receptors. However, no direct binding studies have been published to confirm this hypothesis.

Protein-Protein and Protein-Nucleic Acid Interaction Modulators

The modulation of protein-protein interactions (PPIs) is an emerging field in drug discovery. While there is no direct evidence of this compound or its immediate analogs acting as PPI modulators, the heterocyclic nature of the compound provides a three-dimensional framework that could potentially disrupt or stabilize such interactions. This remains a speculative area requiring future investigation.

Elucidation of Molecular and Cellular Mechanisms of Action

Understanding how a compound affects cellular processes at a molecular level is key to developing it into a therapeutic agent. Studies on related isoxazole derivatives have begun to shed light on the potential downstream signaling effects.

Investigations into Intracellular Signal Transduction Pathways

Research into the immunomodulatory properties of isoxazole derivatives has provided the most detailed insights into their effects on intracellular signaling. A study on an isoxazolo[5,4-e]-1,2,4-triazepine derivative, RM33 , which contains a 5-amino-3-methylisoxazole (B44965) core, revealed differential effects on the expression of Mitogen-Activated Protein (MAP) kinases in various immune cells.

In mouse bone marrow cells, RM33 was shown to block the expression of ERK1 while increasing the expression of p38β and JNK. In splenocytes, it significantly augmented the expression of all p38 subunits and JNK. These kinases are central components of signaling cascades that regulate inflammation, proliferation, and apoptosis.

Another study on a series of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazides found that the lead compound, MM3 , elicited strong increases in the expression of caspases, the cell death receptor Fas, and the transcription factor NF-κB1 in Jurkat T-cells. This indicates that the immunosuppressive and antiproliferative effects of these compounds may be mediated by the induction of apoptosis.

Table 2: Modulation of Signaling Protein Expression by an Isoxazole Analog (RM33) in Mouse Bone Marrow Cells

| Signaling Protein | Change in Expression | Reference |

|---|---|---|

| ERK1 | Blocked | |

| p38β | Significant Increase | |

| p38γ | Decrease | |

| p38δ | Decrease | |

| JNK | Significant Increase |

Transcriptomic and Proteomic Analysis of Cellular Responses

Global analysis of changes in gene and protein expression following compound treatment can provide an unbiased view of its mechanism of action. While no transcriptomic or proteomic studies have been published for this compound, a study on a structurally simpler isoxazole compound demonstrated its ability to alter the metabolome and gene expression profile of pancreatic β-cells. The compound was found to induce genes that support a neuroendocrine phenotype while suppressing genes important for cell proliferation.

This type of "omics" analysis would be a critical next step in characterizing the biological activity of this compound, potentially identifying novel targets and pathways affected by this specific chemical scaffold.

Cell-Based Phenotypic Assays (e.g., cell proliferation, apoptosis, differentiation, migration)

Analogs of this compound, particularly those where the core isoxazole-pyrimidine structure is part of a larger fused system like oxazolo[5,4-d]pyrimidine, have demonstrated significant activity in various cell-based assays. These studies are crucial for determining the phenotypic effects of these compounds on cancer cells, primarily focusing on their ability to inhibit proliferation and induce programmed cell death (apoptosis).

Research on novel oxazolo[5,4-d]pyrimidine derivatives has shown notable cytotoxic activity against a panel of human cancer cell lines. harvard.edu For instance, a series of these compounds was evaluated against lung carcinoma (A549), breast adenocarcinoma (MCF7), and both primary (HT29) and metastatic (LoVo) colon adenocarcinoma cell lines. harvard.eduwhiterose.ac.uk One derivative, compound 3g (featuring a 3-(N,N-dimethylamino)propyl substituent), was found to be particularly potent against the HT29 primary colon cancer cell line. harvard.eduwhiterose.ac.uk Its activity was significantly greater than the standard chemotherapeutic agent 5-fluorouracil (B62378) and comparable to cisplatin, while showing less toxicity to healthy normal human dermal fibroblast (NHDF) cells. harvard.eduwhiterose.ac.uk

Table 1: Cytotoxic Activity (CC50, µM) of Oxazolo[5,4-d]pyrimidine Derivatives This table is interactive. You can sort and filter the data.

| Compound | Substituent at C7 | HT29 (Colon) | A549 (Lung) | MCF7 (Breast) | LoVo (Colon) | NHDF (Normal) |

|---|---|---|---|---|---|---|

| 3g | 3-(N,N-dimethylamino)propyl | 58.44 ± 8.75 | >500 | >500 | >500 | 200.73 ± 13.90 |

| 3j | 2-(morpholin-4-yl)ethyl | 99.87 ± 10.90 | >500 | >500 | >500 | >500 |

| 3e | pentyl | 129.41 ± 10.04 | >500 | >500 | >500 | 171.81 ± 14.54 |

| Cisplatin | - | 47.20 ± 4.51 | 16.51 ± 2.41 | 24.31 ± 3.82 | 26.54 ± 2.99 | 49.34 ± 5.04 |

| 5-Fluorouracil | - | 381.20 ± 29.8 | >500 | >500 | >500 | 412.31 ± 33.5 |

Data sourced from harvard.edu

The mechanism behind the antiproliferative effects often involves the induction of apoptosis. Studies on other isoxazole derivatives have demonstrated their ability to trigger both early and late stages of apoptosis in cancer cell lines. nih.gov For example, the indenoisoquinoline derivative AM6-36 , which shares structural similarities with some isoxazole compounds, was shown to inhibit proliferation in HL-60 human leukemia cells with an IC₅₀ value of 86 nM and induce apoptosis by activating caspases, which are key effector proteins in the apoptotic cascade. nih.gov Similarly, certain 7-aminooxazolo[5,4-d]pyrimidines, such as compound SCM5 , are believed to exert their anticancer effects by activating cell signaling pathways that lead directly to apoptosis. nih.govmdpi.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives

Positional Scanning and Substituent Effects on Biological Potency and Selectivity

The biological activity of isoxazole-pyrimidine compounds is highly dependent on the nature and position of various substituents. Structure-activity relationship (SAR) studies reveal that even minor chemical modifications can lead to significant changes in potency and selectivity.

For a series of 4,6- and 5,7-diaryl substituted pyrimidines and their fused analogs, the position of amino groups on the aryl rings and the type of substituents at the C-2 position of the pyrimidine ring are critical. nih.gov The introduction of fluorine atoms, for instance, is a common strategy known to impact biological activity. nih.gov In studies of 3,5-bis(3ʹ-indolyl)isoxazoles, one analog demonstrated high selectivity against 29 different human tumor cell lines, underscoring the importance of the specific substitution pattern for achieving a targeted effect. nih.gov

In the case of oxazolo[5,4-d]pyrimidines designed as VEGFR-2 inhibitors, SAR analysis highlighted several key features:

Substituent at C7: The size and functionality of the substituent at the C(7) position are crucial. Aliphatic amino chains are often favored, with specific lengths and terminal groups modulating activity. For example, a 3-(N,N-dimethylamino)propyl group (3g ) was found to be optimal for cytotoxicity against the HT29 cell line. harvard.edu

Substituent at C5: The presence or absence of a methyl group at the C(5) position of the oxazolo[5,4-d]pyrimidine system can differentiate activity profiles between series of compounds. harvard.edu

The 5-amino group: For some 3,5-di-arylisoxazoles with antitubulin activity, an unsubstituted 5-amino group was identified as an essential structural feature for potent antiproliferative effects. nih.gov

Isosteric and Bioisosteric Replacements

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. mdpi.commdpi.com This principle has been applied to isoxazole- and pyrimidine-containing scaffolds.

A common bioisosteric replacement involves substituting different five-membered heterocyclic rings for one another. For instance, based on the 1,5-diarylpyrazole scaffold of the CB1 receptor antagonist rimonabant, researchers designed and synthesized analogs where the pyrazole (B372694) ring was replaced by a thiazole, triazole, or imidazole (B134444) ring. mdpi.com These new compounds retained the desired antagonistic activity, demonstrating that these heterocycles can serve as effective bioisosteres for the pyrazole core in that specific context. mdpi.com

Similarly, the isoxazole ring itself can be replaced. In one study, the isoxazole moiety of (3-methyl-5-isoxazolyl)methylene-azacyclic compounds was swapped with pyridine (B92270), oxadiazole, or an acyl group, resulting in new ligands with high affinity for central nicotinic cholinergic receptors. nih.gov This demonstrates the versatility of the isoxazole ring as a pharmacophore that can be mimicked by other chemical groups to maintain or modulate biological activity. This strategy is essential for expanding chemical space and optimizing lead compounds. researchgate.net

Conformational Restriction and Molecular Rigidity on Biological Profiles

Controlling the three-dimensional shape of a molecule through conformational restriction is a powerful tool for improving biological activity. By reducing the number of accessible conformations, a molecule can be "locked" into a shape that is optimal for binding to its biological target, which can lead to enhanced potency and selectivity.

This strategy has been successfully employed in scaffolds related to the isoxazole-pyrimidine core. For example, in the development of mTOR kinase inhibitors, a conformational restriction approach was used to create a novel tricyclic pyrimido-pyrrolo-oxazine scaffold. This rigid structure led to the identification of a compound with approximately 450-fold selectivity for mTOR over other related kinases. The increased rigidity limited the molecule's ability to fit into off-target binding sites, thereby improving its selectivity profile. Such strategies are key to designing inhibitors that are not only potent but also highly specific, which is a critical attribute for modern therapeutics.

Biophysical Characterization of Ligand-Target Interactions

To understand how a ligand binds to its target protein on a molecular level, biophysical techniques are employed. These methods provide quantitative data on binding affinity, kinetics, and the thermodynamic forces driving the interaction.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

While specific SPR or ITC data for this compound itself are not prominently available in the surveyed literature, these techniques represent the gold standard for characterizing the ligand-target interactions typical for this class of compounds, especially those designed as kinase inhibitors.

Surface Plasmon Resonance (SPR) is an optical technique used to measure the real-time binding kinetics of a mobile analyte (e.g., the inhibitor) to an immobilized ligand (e.g., the target protein). The output, a sensorgram, provides a wealth of information.

Association Rate (kₐ or kₒₙ): Measures how quickly the compound binds to its target.

Dissociation Rate (kₑ or kₒff): Measures how long the compound remains bound to the target.

Equilibrium Dissociation Constant (K₋): Calculated as kₑ/kₐ, this value represents the affinity of the inhibitor for its target. A lower K₋ value indicates a stronger binding interaction.

SPR is highly valued in drug discovery because it can efficiently screen compounds and provide detailed kinetic profiles that help differentiate between compounds with similar affinities but different binding behaviors. nih.gov

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event. By titrating the inhibitor into a solution containing the target protein, ITC provides a complete thermodynamic profile of the interaction in a single experiment. mdpi.com

Binding Affinity (Kₐ) and Stoichiometry (n): ITC directly measures the binding constant and the ratio in which the molecules interact.

Enthalpy Change (ΔH): This is the measure of the change in heat upon binding. It reflects the energy changes associated with making and breaking bonds (e.g., hydrogen bonds and van der Waals interactions).

Entropy Change (ΔS): Calculated from the other parameters, this value reflects the change in the system's disorder upon binding, which is influenced by factors like conformational changes and the displacement of water molecules.

Together, these thermodynamic parameters reveal the driving forces behind the binding event (whether it is enthalpy-driven or entropy-driven), providing deep mechanistic insights that are invaluable for the rational design and optimization of lead compounds. nih.govnih.gov

X-ray Crystallography and Cryo-EM of this compound-Target Protein Complexes

To date, no public X-ray crystal structures or Cryo-EM structures of this compound in complex with a protein target have been reported. However, crystallographic studies of closely related analogs provide a detailed understanding of the binding modes of this class of compounds at an atomic level.

Furthermore, the crystal structure of 5-Amino-3-(4-pyridyl)isoxazole , a close structural analog of the title compound, has been determined (CCDC 625732). nih.gov Although this is a small-molecule crystal structure and not a protein-ligand complex, it provides valuable information about the intrinsic geometry of the 5-amino-3-heteroarylisoxazole scaffold. The structure reveals that the pyridine and isoxazole rings are nearly coplanar, with a dihedral angle of 10.6(2)° in one of the two independent molecules in the asymmetric unit. nih.gov The crystal packing is stabilized by N-H···N hydrogen bonds, where the amino group of one molecule interacts with the nitrogen atoms of the pyridine and isoxazole rings of neighboring molecules. nih.gov This inherent planarity and hydrogen bonding capability are likely to be important features in the interaction of these compounds with their biological targets.

No Cryo-EM studies of this compound or its close analogs in complex with a protein target have been reported in the scientific literature.

Interactive Data Table: Crystallographic Data for an Analog of this compound

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Reference |

| 5-Amino-3-(4-pyridyl)isoxazole | Monoclinic | P2₁/c | 14.6411 | 10.9272 | 10.0060 | 106.987 | 1531.0 | nih.gov |

NMR-Based Methods for Ligand-Protein Interaction Mapping (e.g., Ligand-Observed NMR, Chemical Shift Perturbation)

While specific NMR studies detailing the interaction of this compound with a protein target are not available, NMR-based methods are powerful tools for characterizing such interactions. Techniques like ligand-observed NMR and chemical shift perturbation (CSP) mapping are frequently employed to confirm binding, determine binding affinity, and map the interaction interface.

Ligand-Observed NMR methods, such as Saturation Transfer Difference (STD) NMR, are particularly useful for detecting the binding of small molecules to large protein targets. In an STD-NMR experiment, selective saturation of protein resonances is transferred to a ligand that is in exchange between the free and bound state. This results in a decrease in the intensity of the ligand's NMR signals, and the magnitude of this effect is proportional to the proximity of the ligand's protons to the protein surface. For a compound like this compound, an STD-NMR experiment could identify which parts of the molecule—the pyrimidinyl ring, the isoxazole core, or the amino group—are in closest contact with the protein.

Chemical Shift Perturbation (CSP) mapping is a protein-observed NMR technique that provides information about the location of the binding site on the protein. This method requires a 2D NMR spectrum of the protein, typically a ¹H-¹⁵N HSQC spectrum, which shows a peak for each backbone amide proton. Upon addition of a ligand like this compound, the chemical environment of the amino acid residues in the binding pocket will change, causing a shift in the position of their corresponding peaks in the HSQC spectrum. By identifying the residues with the largest chemical shift perturbations, the binding site of the ligand on the protein can be mapped. The magnitude of the shift can also be used to determine the dissociation constant (K_d) of the ligand-protein complex.

For a hypothetical interaction of this compound with a protein kinase, for example, one would expect to see significant chemical shift perturbations for residues in the ATP-binding pocket, particularly those that form hydrogen bonds or have close van der Waals contacts with the pyrimidinyl or aminoisoxazole moieties. The data from such an experiment would be crucial for understanding the molecular basis of inhibition and for guiding the rational design of more potent and selective analogs.

Advanced Applications and Research Potential of 5 Amino 3 5 Pyrimidinyl Isoxazole

Role of 5-Amino-3-(5-pyrimidinyl)isoxazole as a Privileged Scaffold in Medicinal Chemistry Research for Novel Therapeutic Agents

The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for the development of a wide range of therapeutic agents. The isoxazole (B147169) ring system is widely recognized as such a scaffold, and the unique arrangement of a 5-amino group and a 3-pyrimidinyl substituent in this compound suggests significant potential in this regard.

The isoxazole moiety itself is a key feature in numerous compounds exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netrsc.org The presence of the pyrimidine (B1678525) ring, a fundamental component of nucleobases, further enhances the potential of this scaffold to interact with a variety of biological targets, such as kinases and other enzymes involved in nucleic acid metabolism. The combination of the electron-rich pyrimidine and the versatile isoxazole core creates a unique electronic and steric profile that can be exploited for targeted drug design.

Research on related isoxazole-containing compounds has demonstrated their capacity to serve as potent inhibitors of various enzymes. For instance, derivatives of 5-amino-3-methylisoxazole (B44965) have been investigated for their immunological, antiviral, and anticancer activities. nih.govresearchgate.net These studies have shown that the isoxazole moiety can be crucial for the observed biological effects. nih.gov While direct research on the therapeutic applications of this compound is limited in publicly available literature, the known bioactivities of both the isoxazole and pyrimidine rings strongly support its potential as a privileged scaffold for the discovery of novel therapeutic agents. The amino group at the 5-position provides a convenient handle for further chemical modification, allowing for the generation of diverse libraries of compounds for high-throughput screening and lead optimization.

Development of this compound-Based Chemical Biology Probes

Chemical biology probes are powerful tools for elucidating the complex molecular mechanisms that underpin biological processes. These probes, which can be fluorescent, affinity-based, or photoactivatable, enable the visualization, identification, and functional characterization of biomolecules in their native environment. While specific examples of this compound being used in such probes are not readily found in current literature, its structural features suggest a strong potential for its development into various types of chemical biology tools.

Fluorescent and Luminescent Probes for Live-Cell Imaging and Target Engagement Studies

The development of fluorescent or luminescent probes based on the this compound scaffold would require the incorporation of a fluorophore or a luminophore. The amino group on the isoxazole ring could serve as a reactive site for the attachment of a suitable dye. Such probes could be invaluable for live-cell imaging, allowing researchers to track the subcellular localization of the compound and its potential binding partners in real-time. Furthermore, by coupling the scaffold to a reporter system, it would be possible to develop target engagement assays to confirm that a drug candidate is binding to its intended target within a cellular context.

Affinity-Based Probes for Target Identification and Validation (e.g., Activity-Based Protein Profiling)

Affinity-based protein profiling (ABPP) is a powerful strategy for identifying the cellular targets of a bioactive compound. This technique typically involves the use of a probe that consists of three key components: a reactive group that covalently binds to the target protein, a recognition element that directs the probe to a specific class of proteins, and a reporter tag for visualization or enrichment.

The this compound scaffold could serve as the recognition element in an affinity-based probe. To make it reactive, a suitable electrophilic group could be introduced, which would allow for covalent modification of target proteins. The amino group could be functionalized with a reporter tag, such as biotin (B1667282) for pull-down experiments followed by mass spectrometry-based protein identification, or a fluorescent dye for gel-based detection. Such probes would be instrumental in identifying the specific proteins that interact with this scaffold, thereby validating its targets and elucidating its mechanism of action.

Photoactivatable and Optogenetic Tools

Photoactivatable probes, or photocrosslinkers, are chemical tools that can be activated by light to form a covalent bond with nearby molecules. This allows for the precise identification of binding partners in a temporally and spatially controlled manner. The this compound scaffold could be modified to include a photo-reactive group, such as a diazirine or an aryl azide (B81097). Upon photoactivation, the probe would covalently crosslink to its target, enabling its identification.

Optogenetic tools, which use light to control the activity of proteins, represent a more advanced application. While the direct incorporation of this specific isoxazole into an optogenetic system is a complex endeavor, the scaffold could potentially be used to develop photoswitchable ligands that modulate the activity of a target protein in response to light.

Utilization of this compound as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The chemical reactivity of this compound makes it a valuable building block for the synthesis of more complex molecular architectures, particularly fused heterocyclic and polycyclic systems. The presence of multiple reactive sites—the amino group and the nitrogen atoms of the pyrimidine ring—allows for a variety of chemical transformations.

Precursor for Fused Heterocyclic and Polycyclic Systems

The amino group of 5-aminoisoxazoles is a key functional group that can participate in cyclization reactions to form fused ring systems. For example, 5-aminoisoxazoles can be used in multicomponent reactions to generate isoxazolo[5,4-b]pyridines. frontiersin.org These reactions often proceed through the initial formation of a Knoevenagel adduct, which then undergoes a Michael addition with the 5-aminoisoxazole, followed by cyclization and aromatization.

While specific examples utilizing this compound are not prevalent, the known reactivity of related 5-aminoisoxazoles provides a strong indication of its potential. For instance, 5-amino-3-methylisoxazole has been successfully employed in the synthesis of various fused heterocycles. mdpi.comresearchgate.net The pyrimidine ring in this compound adds another layer of synthetic versatility, potentially allowing for annulation reactions that involve the pyrimidine nitrogen atoms. This could lead to the formation of novel polycyclic systems with unique three-dimensional structures and potentially interesting biological properties. The development of domino reactions starting from this building block could provide an atom-economical route to complex pyrrolo-fused heterocycles. rsc.org

The ability to construct complex molecular scaffolds from relatively simple starting materials is a major goal of modern organic synthesis. This compound, with its combination of a reactive amino group and a biologically relevant pyrimidine ring, represents a promising starting point for the diversity-oriented synthesis of new chemical entities with potential applications in medicine and chemical biology.

Incorporation into Macrocycles and Peptidomimetics

The integration of heterocyclic scaffolds into macrocycles and peptidomimetics is a well-established strategy for the development of novel therapeutic agents and molecular probes. The structural attributes of this compound make it a compelling candidate for such applications.

Peptidomimetics are compounds that mimic the structure and function of peptides but possess improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. The isoxazole ring, a key component of this compound, is a recognized bioisostere for amide bonds in peptide backbones. Research on related compounds, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid, has demonstrated their successful incorporation as unnatural amino acids in the solid-phase synthesis of α/β-mixed peptides. nih.gov This suggests that the 5-aminoisoxazole moiety can serve as a rigid scaffold to control the conformation of peptide chains, a critical factor in their biological activity.

The pyrimidine ring further enhances the potential of this compound in peptidomimetic design. Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast array of biologically active compounds, including many approved drugs. nih.govnih.gov The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors. vulcanchem.com The planar and aromatic nature of the pyrimidine ring can also engage in π-π stacking interactions, further stabilizing binding to target proteins. vulcanchem.com

The bifunctional nature of this compound, with its reactive amino group and the potential for functionalization on both the isoxazole and pyrimidine rings, provides multiple attachment points for building larger macrocyclic structures. Macrocycles containing heterocyclic units have shown promise in various therapeutic areas, including as anticancer and antimicrobial agents. rsc.org The defined geometry and electronic properties of the isoxazole-pyrimidine core could be exploited to create macrocycles with specific pre-organized conformations for selective binding to complex biological targets.

| Structural Feature | Potential Role in Peptidomimetics and Macrocycles | Supporting Evidence from Related Compounds |

| 5-Aminoisoxazole | Serves as a rigid, non-natural amino acid scaffold; bioisostere for amide bonds. | Successful incorporation of 5-amino-3-methyl-isoxazole-4-carboxylic acid into peptides. nih.gov |

| Pyrimidine Ring | Provides hydrogen bonding sites (N atoms) and potential for π-π stacking interactions. vulcanchem.com | Widespread presence in biologically active molecules and approved drugs. nih.govnih.gov |

| Amino Group | Acts as a key reactive handle for conjugation and extension of the molecular framework. | General principle in synthetic chemistry for building complex molecules. |

Exploration of this compound in Materials Science (If applicable)

While the primary research focus for many heterocyclic compounds is in medicinal chemistry, their unique electronic and photophysical properties can also make them attractive for applications in materials science. The potential of this compound in this field remains largely unexplored, but analogies with other nitrogen-rich heterocycles suggest avenues for future investigation.

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) are technologies that rely on organic materials with specific electronic properties. For a molecule to be suitable for these applications, it typically needs to possess good charge transport characteristics (either hole or electron transport), high photoluminescence quantum yield (for OLEDs), and good thermal and morphological stability.

Nitrogen-containing heterocyclic compounds, such as carbazole (B46965) and imidazole (B134444) derivatives, are widely used in OLEDs as host materials, emitters, and electron-transporting layers. rsc.orgresearchgate.netmdpi.comresearchgate.net These molecules often exhibit high triplet energies and good thermal stability, which are crucial for the performance and longevity of OLED devices. The combination of two nitrogen-rich heterocycles in this compound could potentially lead to interesting electronic properties. The pyrimidine ring is known to be electron-deficient, which could facilitate electron transport. However, the specific charge transport properties and photophysical characteristics of this compound have not been reported.

Future research could involve the synthesis of derivatives of this compound with extended π-conjugation to tune its electronic energy levels and enhance its charge mobility. Theoretical calculations, such as Density Functional Theory (DFT), could also be employed to predict its suitability for organic electronic applications before undertaking extensive synthetic work.

The development of chemical sensors and biosensors is another area where the structural features of this compound could be advantageous. A chemosensor is a molecule that signals the presence of a specific analyte through a change in one of its physical properties, most commonly a change in color (colorimetric sensor) or fluorescence (fluorometric sensor).

The nitrogen atoms in both the isoxazole and pyrimidine rings, as well as the amino group, can act as binding sites for metal ions or other analytes. vulcanchem.com Upon binding, the electronic structure of the molecule could be perturbed, leading to a detectable change in its absorption or emission spectrum. The dual heterocyclic system might offer a platform for designing sensors with high selectivity and sensitivity. For instance, the specific arrangement of nitrogen atoms could create a unique binding pocket for a particular metal cation.

While no studies have specifically reported the use of this compound as a sensor, the broader class of isoxazole derivatives has been investigated for various sensing applications. The functionalization of the core structure would likely be necessary to optimize its sensing properties for a target analyte.

| Potential Application Area | Relevant Molecular Properties | Status of Research for this compound |

| Organic Electronics (OLEDs, OFETs) | Charge transport capabilities, thermal stability, photoluminescence. | Unexplored; potential inferred from other N-heterocycles. rsc.orgresearchgate.netmdpi.comresearchgate.net |

| Sensor Development | Presence of analyte binding sites (N atoms, -NH2), potential for signaling (color/fluorescence change). | Unexplored; potential based on general principles of chemosensor design. |

Advanced Analytical Methodologies for Research and Development of 5 Amino 3 5 Pyrimidinyl Isoxazole

Chromatographic Techniques for Purity Assessment, Separation, and Isomer Analysis

Chromatographic techniques are the cornerstone of analytical chemistry for separating and quantifying the components of a mixture. For 5-Amino-3-(5-pyrimidinyl)isoxazole, these methods are essential for determining purity, isolating isomers, and ensuring the quality of the final product.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for purity assessment and the separation of closely related impurities.

The choice of stationary phase is critical for achieving optimal separation. Reversed-phase columns, such as C18 or C8, are commonly employed, utilizing a polar mobile phase, typically a mixture of water or buffer with an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the mobile phase composition is varied during the analysis, is often necessary to resolve all components in a complex sample mixture.

A variety of detection modes can be coupled with HPLC to provide comprehensive information:

UV-Vis Detection: The aromatic nature of both the pyrimidine (B1678525) and isoxazole (B147169) rings in this compound results in strong ultraviolet absorbance, making UV-Vis detection a straightforward and robust method for quantification. The wavelength of maximum absorbance (λmax) is determined by analyzing the UV spectrum of the pure compound.

Diode Array Detection (DAD): DAD provides spectral information for each peak, which aids in peak identification and purity assessment. Co-eluting peaks with different UV spectra can be identified, providing a more accurate purity profile.

Fluorescence Detection: For enhanced sensitivity and selectivity, derivatization of the primary amino group with a fluorescent tag can be employed. This is particularly useful for trace-level analysis.